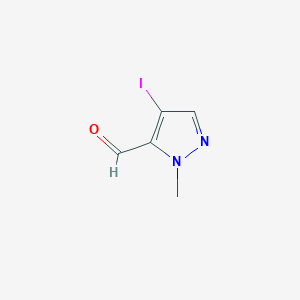

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Overview

Description

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 959986-66-4 . It has a molecular weight of 236.01 . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of pyrazoles often involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit . Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

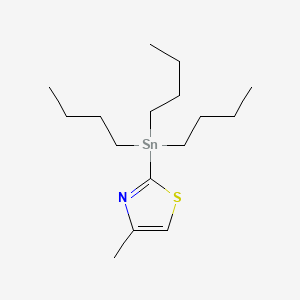

The molecular structure of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4th position, a methyl group at the 1st position, and a carbaldehyde group at the 5th position .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a white to off-white solid . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

- The results of these syntheses are used in the development of new drugs and treatments .

-

Agrochemistry

-

Coordination Chemistry and Organometallic Chemistry

-

Material Science Studies

- The chemical compound ‘3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde’ is used in material science studies.

- The methods of application involve the use of this compound in various reactions and processes to study its properties.

- The outcomes of these studies contribute to the understanding of the properties of this compound and its potential applications.

-

Biological Properties

- Pyrazole derivatives have been found to exhibit a number of noteworthy biological properties .

- These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

- For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

-

Synthesis of Heterobiaryls

- 4-Iodopyrazole, a compound similar to “4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde”, has been used in an indium-mediated synthesis of heterobiaryls .

- It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

- These compounds are valuable intermediates for the synthesis of biologically active compounds .

-

Simulation Visualizations

- Pyrazole derivatives, such as 4-Iodo-1-methyl-1H-pyrazole, are used in simulation visualizations .

- The methods of application involve the use of this compound in various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

- These simulations contribute to the understanding of the properties of this compound and its potential applications .

-

Chemical Intermediate

- 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a valuable intermediate for the synthesis of biologically active compounds .

- The methods of application involve the use of this compound in various reactions and processes to synthesize other compounds .

- The outcomes of these syntheses contribute to the development of new drugs and treatments .

Safety And Hazards

properties

IUPAC Name |

4-iodo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQOXBFGROQSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591288 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde | |

CAS RN |

959986-66-4 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.